2-Methoxy-5-methylnicotinamide
Description
2-Methoxy-5-methylnicotinamide is a nicotinamide derivative featuring a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the pyridine ring. Its structural uniqueness lies in the substitution pattern, which influences its electronic properties, solubility, and interactions with biological targets .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methoxy-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(7(9)11)8(12-2)10-4-5/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
PYVUBJMYBDQJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylnicotinamide typically involves the methylation of 5-methylnicotinamide. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy group at the 2-position of the nicotinamide ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxy-5-methylnicotinic acid.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-Methoxy-5-methylnicotinic acid.
Reduction: this compound can be reduced to its corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in cellular metabolism and as a precursor to coenzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylnicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases.
Pathways Involved: The compound influences pathways related to energy production, oxidative stress response, and inflammation. By modulating these pathways, it can exert protective effects on cells and tissues.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Insights :
- Substituent Position : The placement of methoxy groups (e.g., 2 vs. 5) alters electron distribution. For instance, 2-methoxy groups in this compound may sterically hinder interactions with enzymes compared to 5-methoxy derivatives like 5-Methoxy-N-phenylnicotinamide .
- Functional Groups : Replacing the amide with a carboxylic acid (as in 2-Methoxynicotinic acid) increases acidity (pKa ~3–4) and solubility in polar solvents, whereas aldehydes (e.g., 2-Methoxy-5-methylnicotinaldehyde) exhibit higher reactivity in nucleophilic additions .
Physicochemical Properties
- Solubility : The amide group in this compound enhances water solubility compared to aldehyde or carboxylic acid derivatives. For instance, 2-Methoxy-5-methylnicotinaldehyde (logP ~1.5) is more lipophilic than the amide analog (estimated logP ~0.8) .
- Thermal Stability : Methoxy and methyl groups generally improve thermal stability. However, aldehydes (e.g., 2-Methoxy-5-methylnicotinaldehyde) may decompose at lower temperatures due to aldehyde oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
